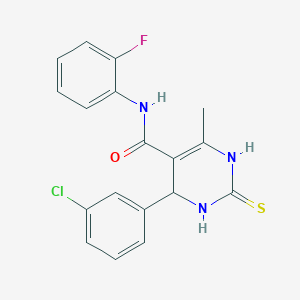![molecular formula C18H16F3N3S B2601399 6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile CAS No. 445382-45-6](/img/structure/B2601399.png)
6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile” is a complex organic compound. It contains several functional groups including a trifluoromethyl group, a phenyl group, a methylsulfanyl group, and a nitrile group. These groups are common in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce a strong electron-withdrawing effect, which would influence the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the trifluoromethyl group is often involved in nucleophilic aromatic substitution reactions . The nitrile group could undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which could affect its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine Derivatives
- Al-Issa (2012) reported on the synthesis of isoquinoline and pyrido[2,3-d]pyrimidine derivatives from pyridine carbonitriles, which may include compounds similar to the one (Al-Issa, 2012).
Preparation of Functionalized Heterocyclic Compounds
- Azab and Rady (2012) described the use of similar compounds for synthesizing a range of functionalized chromenes, which could have varied applications (Azab & Rady, 2012).
Novel Synthesis Approaches
- Singh and colleagues (2014, 2015) developed an efficient method for synthesizing aminonaphthalenes and naphthyridine derivatives, highlighting an alternative approach in organic synthesis (Singh et al., 2014), (Singh et al., 2015).
Structural Characterization and Crystallography
- Mo and colleagues (2007) conducted a structural analysis of a related compound using X-ray diffraction, which is crucial for understanding the physical and chemical properties of these molecules (Mo et al., 2007).
Innovative Routes to Complex Compounds
- Moustafa et al. (2012) investigated the reaction of enaminones to produce naphthyridine derivatives, demonstrating an interesting route to complex chemical structures (Moustafa et al., 2012).
Serotonin Receptor Antagonists
- Mahesh, Perumal, and Pandi (2004) explored the synthesis of naphthyridine derivatives as potential serotonin 5-HT3 receptor antagonists, indicating a possible application in neuroscience or pharmacology (Mahesh, Perumal, & Pandi, 2004).
Inhibitors for Enzymes
- Al-Wahaibi et al. (2021) characterized dihydropyrimidine derivatives, suggesting their potential as inhibitors for enzymes like dihydrofolate reductase (Al-Wahaibi et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of more efficient synthesis methods, investigation of its mechanism of action, or testing its efficacy in various applications .
Eigenschaften
IUPAC Name |
6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3S/c1-24-7-6-16-14(10-24)8-13(9-22)17(23-16)25-11-12-4-2-3-5-15(12)18(19,20)21/h2-5,8H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKMUEVMKZQWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
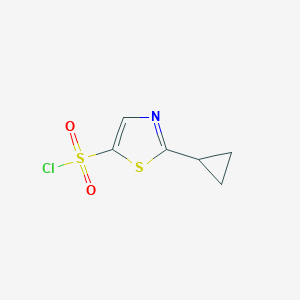
![3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2601321.png)
![2-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2601322.png)
![methyl 4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate](/img/structure/B2601323.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-methylpiperidine-1-carboxamide](/img/structure/B2601324.png)
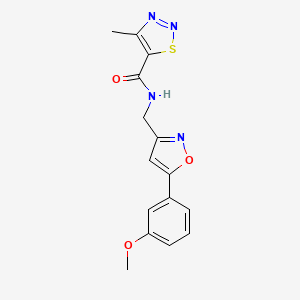
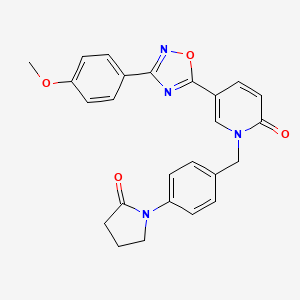
![N-(3,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2601327.png)
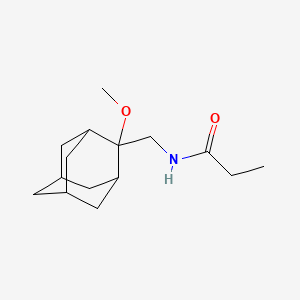

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2601333.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine](/img/structure/B2601335.png)
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]acetamide](/img/structure/B2601338.png)
